molecular formula C9H18O B2908228 3-Cyclopropyl-2,3-dimethylbutan-1-ol CAS No. 2248308-35-0

3-Cyclopropyl-2,3-dimethylbutan-1-ol

Cat. No.: B2908228
CAS No.: 2248308-35-0
M. Wt: 142.242
InChI Key: PGDVCYKRBTWSLF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-2,3-dimethylbutan-1-ol is a tertiary alcohol characterized by a cyclopropyl group and two methyl substituents on the second and third carbons of a butanol backbone. This structure confers unique steric and electronic properties, distinguishing it from simpler aliphatic alcohols. The cyclopropyl moiety is known to enhance molecular rigidity and influence solubility, making such alcohols valuable in pharmaceutical and fragrance applications where structural stability is critical.

Properties

IUPAC Name

3-cyclopropyl-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(6-10)9(2,3)8-4-5-8/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGDVCYKRBTWSLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)(C)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-2,3-dimethylbutan-1-ol typically involves the formation of the cyclopropane ring followed by the introduction of the butanol chain. One common method for synthesizing cyclopropane derivatives is the reaction of alkenes with carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, is a well-known method for cyclopropanation .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions followed by functional group modifications to introduce the butanol moiety. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-2,3-dimethylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alkanes.

Scientific Research Applications

3-Cyclopropyl-2,3-dimethylbutan-1-ol has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-2,3-dimethylbutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its reactivity and interactions with biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and binding properties.

Comparison with Similar Compounds

2,3-Dimethylbutan-1-ol

  • Structure : Lacks the cyclopropyl group but shares the 2,3-dimethyl configuration.
  • Properties: Produced as an off-flavor compound (roasted onion) in wine fermentations, with higher concentrations observed in de novo yeast hybrids . This contrasts with 3-cyclopropyl-2,3-dimethylbutan-1-ol, where the cyclopropyl group may mitigate such off-flavor characteristics by altering volatility or receptor interactions.

3-Cyclopropyl-2,2-dimethylundec-4-yn-3-ol

  • Structure : Features a longer carbon chain (C11), a triple bond (C4), and a hydroxyl group on C3 instead of C1 .
  • Synthesis : Achieved 80% yield via nucleophilic addition, compared to the target compound’s hypothetical synthesis (likely lower yield due to steric hindrance from the cyclopropyl and dual methyl groups).
  • Physical Properties : NMR and HRMS data confirm structural integrity, but the extended chain and triple bond reduce solubility in polar solvents relative to the shorter-chain target compound.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

  • Structure : Substitutes the cyclopropyl group with a 3-tolyl aromatic ring .
  • Applications: Regulated by IFRA for fragrance safety, with strict usage limits in cosmetics. The target compound’s cyclopropyl group may offer a safer, non-aromatic alternative for similar applications.

Table 1: Key Comparative Data

Compound Name Molecular Features Synthesis Yield* Notable Properties/Applications
This compound Cyclopropyl, 2,3-dimethyl, C4 Not reported High rigidity; potential drug/fragrance
2,3-Dimethylbutan-1-ol 2,3-dimethyl, C4 Not reported Off-flavor in fermentations
3-Cyclopropyl-2,2-dimethylundec-4-yn-3-ol Cyclopropyl, triple bond, C11 80% High hydrophobicity; synthetic intermediate
2,2-Dimethyl-3-(3-tolyl)propan-1-ol 3-tolyl, C3 Not reported Regulated fragrance ingredient

*Synthesis yields are inferred from analogous processes where data are available.

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